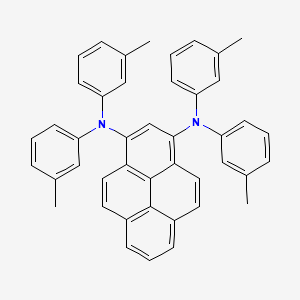
N~1~,N~1~,N~3~,N~3~-Tetrakis(3-methylphenyl)pyrene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~,N~3~,N~3~-Tetrakis(3-methylphenyl)pyrene-1,3-diamine: is a complex organic compound with a molecular formula of C34H32N2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~3~,N~3~-Tetrakis(3-methylphenyl)pyrene-1,3-diamine typically involves the reaction of pyrene-1,3-diamine with 3-methylphenyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~1~,N~3~,N~3~-Tetrakis(3-methylphenyl)pyrene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Applications De Recherche Scientifique
N~1~,N~1~,N~3~,N~3~-Tetrakis(3-methylphenyl)pyrene-1,3-diamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of N1,N~1~,N~3~,N~3~-Tetrakis(3-methylphenyl)pyrene-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~,N~1~,N~3~,N~3~-Tetrakis(4-methylphenyl)pyrene-1,3-diamine
- N~1~,N~1~,N~3~,N~3~-Tetrakis(2-methylphenyl)pyrene-1,3-diamine
- N~1~,N~1~,N~3~,N~3~-Tetrakis(4-chlorophenyl)pyrene-1,3-diamine
Uniqueness
N~1~,N~1~,N~3~,N~3~-Tetrakis(3-methylphenyl)pyrene-1,3-diamine is unique due to its specific substitution pattern on the pyrene-1,3-diamine core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
142641-62-1 |
|---|---|
Formule moléculaire |
C44H36N2 |
Poids moléculaire |
592.8 g/mol |
Nom IUPAC |
1-N,1-N,3-N,3-N-tetrakis(3-methylphenyl)pyrene-1,3-diamine |
InChI |
InChI=1S/C44H36N2/c1-29-10-5-16-35(24-29)45(36-17-6-11-30(2)25-36)41-28-42(40-23-21-34-15-9-14-33-20-22-39(41)44(40)43(33)34)46(37-18-7-12-31(3)26-37)38-19-8-13-32(4)27-38/h5-28H,1-4H3 |
Clé InChI |
FYHLZUJTTIJSJP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N(C2=CC=CC(=C2)C)C3=CC(=C4C=CC5=CC=CC6=C5C4=C3C=C6)N(C7=CC=CC(=C7)C)C8=CC=CC(=C8)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


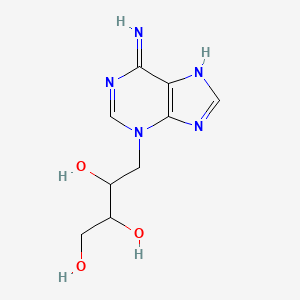
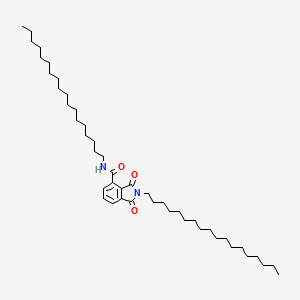
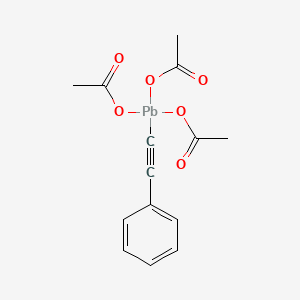
![2,2'-{Sulfanediylbis[(pyridine-6,2-diyl)sulfanediyl]}bis{6-[(6-bromopyridin-2-yl)sulfanyl]pyridine}](/img/structure/B12554188.png)

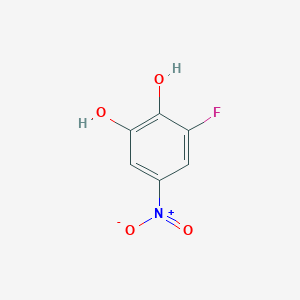

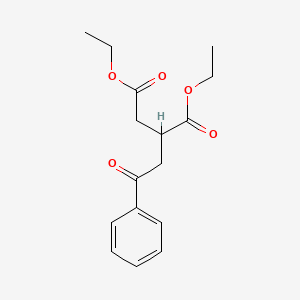
![2-Methoxy-7-methylpyrido[3,2-g]quinoline-5,10-dione](/img/structure/B12554233.png)
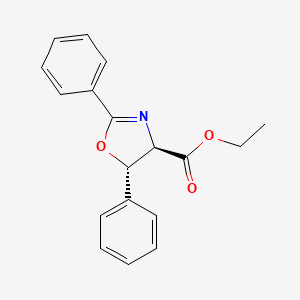
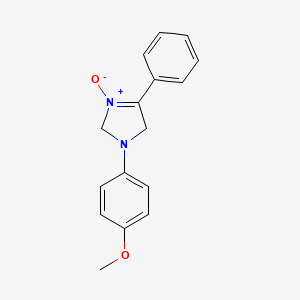
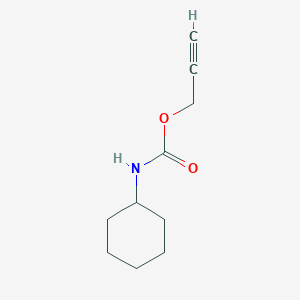
![2-{[(2,4-Dichlorophenoxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B12554258.png)
![Benzoic acid, 4-[(dimethylamino)carbonyl]-, ethyl ester](/img/structure/B12554267.png)
